molecular formula C11H14O3 B3174847 Methyl 2-(2,4-dimethylphenoxy)acetate CAS No. 95450-79-6

Methyl 2-(2,4-dimethylphenoxy)acetate

Cat. No.: B3174847
CAS No.: 95450-79-6
M. Wt: 194.23 g/mol
InChI Key: IBXSGTUDHYBMEA-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dimethylphenoxy)acetate is an organic compound with the molecular formula C11H14O3. It is an ester derived from the reaction between 2,4-dimethylphenol and methyl chloroacetate. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,4-dimethylphenoxy)acetate can be synthesized through the Williamson ether synthesis. This method involves the reaction of 2,4-dimethylphenol with methyl chloroacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dimethylphenoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield 2,4-dimethylphenol and methyl acetate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2,4-dimethylphenol and methyl acetate.

    Reduction: 2-(2,4-dimethylphenoxy)ethanol.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,4-dimethylphenoxy)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylphenoxy)acetate
  • Methyl 2-(2,6-dimethylphenoxy)acetate
  • Methyl 2-(3,4-dimethylphenoxy)acetate

Uniqueness

Methyl 2-(2,4-dimethylphenoxy)acetate is unique due to its specific substitution pattern on the phenoxy ring. This substitution can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2-(2,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-4-5-10(9(2)6-8)14-7-11(12)13-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXSGTUDHYBMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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